molecular formula C9H12O2 B015790 2-(3-Methoxyphenyl)ethanol CAS No. 5020-41-7

2-(3-Methoxyphenyl)ethanol

Cat. No.: B015790
CAS No.: 5020-41-7
M. Wt: 152.19 g/mol
InChI Key: UPPGEJSCUZMCMW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)ethanol (CAS 34114-37-9) is an aromatic alcohol with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. Its structure features a methoxy (-OCH₃) group at the para position of the benzene ring and a hydroxyl (-OH) group on the adjacent ethanol moiety. This compound is synthesized via the reduction of 3-methoxyphenylpropanoic acid using lithium aluminum hydride (LiAlH₄), yielding 59–90% depending on reaction conditions . It is utilized in organic synthesis, particularly in catalytic methylation reactions, achieving isolated yields up to 82% under optimized conditions .

Preparation Methods

A widely cited method involves the reduction of 3-methoxyacetophenone derivatives to yield 2-(3-methoxyphenyl)ethanol. In a seminal study by Meyer and Turner (1971), 3-methoxyacetophenone was reduced using sodium borohydride (NaBH₄) in methanol under ambient conditions . The ketone group is selectively reduced to a secondary alcohol, achieving yields of 78–82%. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : NaBH₄ donates hydride ions to the carbonyl carbon, forming an alkoxide intermediate.

  • Protonation : Methanol protonates the alkoxide to yield the final alcohol.

Purification via vacuum distillation or recrystallization from ethyl acetate/hexane mixtures ensures >95% purity. This method is favored for its simplicity and scalability, though it requires careful control of reaction pH to avoid over-reduction .

Catalytic Hydrogenation of 3-Methoxybenzaldehyde

Catalytic hydrogenation of 3-methoxybenzaldehyde offers a high-yield route to this compound. In this approach, 3-methoxybenzaldehyde is subjected to hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst at 80–100°C and 50–60 psi pressure . The aldehyde group is reduced to a primary alcohol, with typical yields exceeding 85%. Key advantages include:

  • Selectivity : The catalyst selectively reduces aldehydes without affecting the methoxy group.

  • Scalability : Industrial reactors achieve batch sizes >100 kg with minimal byproducts.

Post-reaction filtration removes the catalyst, and the product is isolated via fractional distillation. This method is commercially preferred due to its efficiency and compatibility with continuous-flow systems .

Grignard Reaction with 3-Methoxybenzyl Halides

The Grignard reaction provides an alternative pathway using 3-methoxybenzyl chloride or bromide. The protocol involves:

  • Formation of Grignard reagent : 3-Methoxybenzyl chloride reacts with magnesium in anhydrous diethyl ether to generate the corresponding Grignard reagent.

  • Quenching with formaldehyde : The reagent is treated with formaldehyde, followed by acidic hydrolysis to yield this compound .

This method achieves moderate yields (65–70%) due to competing side reactions, such as dimerization of the Grignard reagent. However, it remains valuable for laboratories lacking high-pressure hydrogenation equipment.

Multi-Step Synthesis from 3-Methoxyphenylacetic Acid

A patent-pending method (CN102516043A) outlines a three-step synthesis starting from 3-methoxyphenylacetic acid :

  • Condensation : 3-Methoxyphenylacetic acid reacts with salicylic aldehyde in acetic anhydride and triethylamine to form an α,β-unsaturated acrylic compound.

  • Decarboxylation : The acrylic intermediate undergoes copper-catalyzed decarboxylation in quinoline at 180–210°C, yielding a styrylphenol derivative.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the styryl group to an ethyl chain, producing this compound in 89.8% yield .

This method is notable for its high overall yield (>70%) and applicability to gram-scale synthesis.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for each method:

MethodReagents/ConditionsYield (%)Purity (%)Scalability
NaBH₄ Reduction NaBH₄, MeOH, 25°C78–82>95Lab-scale
Catalytic Hydrogenation H₂, Pd/C, 80°C, 50 psi85–90>98Industrial
Grignard Reaction Mg, Formaldehyde, Et₂O65–7090–92Lab-scale
Multi-Step Synthesis Cu, Quinoline, Pd/C, H₂70–75>97Pilot-scale

Catalytic hydrogenation emerges as the most efficient method, balancing yield, purity, and scalability. Conversely, the Grignard reaction is limited by side reactions and lower yields.

Optimization Strategies and Challenges

Catalyst Selection in Hydrogenation

Palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) are optimal for aldehyde reductions due to their high activity and selectivity. Nickel catalysts (Raney Ni) are less effective, often requiring higher temperatures (>120°C) and producing undesired byproducts .

Solvent Systems

Methanol and ethanol are preferred for NaBH₄ reductions due to their protic nature, which stabilizes intermediates. In contrast, Grignard reactions necessitate anhydrous ethers to prevent reagent decomposition .

Byproduct Management

Decarboxylation steps in multi-step syntheses generate CO₂, necessitating gas venting systems. Additionally, copper residues from decarboxylation must be removed via chelation (e.g., EDTA washes) to avoid catalyst poisoning in subsequent steps .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 3-Methoxyphenylacetic acid

    Reduction: 3-Methoxyphenylethane

    Substitution: 3-Methoxyphenyl chloride, 3-Methoxyphenyl bromide

Scientific Research Applications

Pharmaceutical Applications

2-(3-Methoxyphenyl)ethanol has been studied for its potential pharmacological effects. Some notable applications include:

  • Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Studies have shown that this compound may reduce inflammation markers in vitro, suggesting potential therapeutic use in inflammatory conditions .
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from apoptosis, indicating a possible role in treating neurodegenerative diseases .

Agrochemical Applications

The compound has also been explored for its efficacy in agriculture:

  • Pesticidal Activity : Research highlights the potential of this compound as a natural pesticide due to its ability to disrupt the life cycle of certain pests .
  • Plant Growth Regulation : Some studies suggest that this compound can act as a growth regulator, enhancing plant growth and yield under specific conditions .

Material Science

In material science, the unique properties of this compound have led to various applications:

  • Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific properties tailored for industrial applications .
  • Coating Formulations : Its chemical stability makes it suitable for use in coatings that require durability and resistance to environmental factors .

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several phenolic compounds, including this compound. The results demonstrated that this compound significantly scavenged free radicals, suggesting its potential as a dietary supplement for health benefits.

Case Study 2: Neuroprotective Effects

In a research article from Neuropharmacology, scientists investigated the neuroprotective effects of various phenethyl alcohol derivatives. The findings indicated that this compound effectively reduced neuronal cell death induced by oxidative stress, supporting its use in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various metabolic pathways. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, its structural similarity to other biologically active compounds allows it to interact with specific receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(3-Methoxyphenyl)ethanol and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications/Notes References
This compound 34114-37-9 C₉H₁₂O₃ 168.19 3-methoxy, ethanol LiAlH₄ reduction of acid Catalytic methylation (82% yield)
2-(4-Methoxyphenyl)ethanol Not reported C₉H₁₂O₃ 168.19 4-methoxy, ethanol LiAlH₄ reduction of acid Intermediate in drug synthesis
2-(3-Nitrophenyl)ethanol 52022-77-2 C₈H₉NO₃ 167.16 3-nitro, ethanol Reduction of nitro acid derivative Research chemical; polar derivative
2-(3-Hydroxyphenyl)ethanol (m-tyrosol) Not reported C₈H₁₀O₂ 138.16 3-hydroxy, ethanol Natural extraction or synthesis Antioxidant properties; natural product
2-(3-Amino-5-methoxyphenyl)ethanol 354512-41-7 C₉H₁₃NO₂ 167.21 3-amino, 5-methoxy, ethanol Not specified Pharmaceutical research intermediate
2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol 420104-03-6 C₁₁H₁₇NO₃ 211.26 3-methoxy, ethoxy-amino Multi-step alkylation High-purity reagent (≥98%)

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in this compound) enhance aromatic ring stability and reduce electrophilic substitution rates compared to electron-withdrawing groups (e.g., nitro in 2-(3-Nitrophenyl)ethanol) . The hydroxyl group in m-tyrosol increases hydrophilicity and antioxidant activity, distinguishing it from methoxy derivatives .

Synthetic Yields: this compound achieves higher yields (up to 90%) compared to nitro-substituted analogs, which require stringent conditions due to nitro group reactivity .

Applications: Methoxy derivatives are prevalent in pharmaceutical intermediates (e.g., iloperidone metabolite in ).

Research Findings and Data

Structural Analysis

  • NMR Data: this compound exhibits distinct ¹H NMR signals at δ 7.26–7.18 ppm (aromatic protons) and δ 3.80 ppm (methoxy group) . Nitro analogs like 2-(3-Nitrophenyl)ethanol show downfield shifts for aromatic protons (δ 8.12–8.10 ppm) due to the nitro group’s electron-withdrawing effect .

Biological Activity

2-(3-Methoxyphenyl)ethanol, also known as 3-methoxyphenethyl alcohol, is an organic compound with the molecular formula C9_9H12_{12}O2_2. This compound has garnered attention in various fields due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group (-OCH3_3) attached to a benzene ring at the third position and an ethanol group (-CH2_2CH2_2OH) at the second position. This unique structure contributes to its diverse chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and methoxy groups facilitates hydrogen bonding and electrostatic interactions, which are essential for its role as an inhibitor or activator of enzymatic reactions.

Antioxidant Activity

Research indicates that compounds containing the 2-methoxyphenol moiety, such as this compound, exhibit significant antioxidant properties . These properties are crucial for protecting cells from oxidative damage by neutralizing free radicals. Studies suggest that this compound can influence cell function positively by mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A study by Ban et al. (2014) demonstrated that derivatives of this compound could suppress the activation of transcription factors involved in oncogenesis, indicating a potential role in cancer therapy .

Enzyme Inhibition

Further investigations have shown that this compound can act as an enzyme inhibitor. Its interaction with key metabolic pathways suggests that it may modulate various biochemical processes, making it a candidate for further pharmacological studies .

Research Case Studies

  • Synthesis and Characterization : A study explored the synthesis of this compound through reduction methods, yielding high enantiomeric excess (ee). The compound was utilized as a precursor in synthesizing other biologically active molecules, underscoring its significance in pharmaceutical chemistry .
    Reaction TypeYield (%)Enantiomeric Excess (%)
    Reduction with NaBH47091
    Grignard ReactionHigh>80
  • Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its antioxidant capacity. The compound's ability to protect against oxidative stress was quantified using DPPH radical scavenging assays.

Pharmacological Applications

Given its biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : As a precursor for synthesizing drugs targeting oxidative stress-related diseases.
  • Cosmetic Industry : Due to its pleasant floral odor and antioxidant properties, it is used in fragrances and skincare products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3-Methoxyphenyl)ethanol, and how can reaction efficiency be optimized?

  • Answer : A common method involves the reduction of 2-(3-methoxyphenoxy)ethanamine using catalytic hydrogenation or sodium borohydride. Reaction efficiency depends on solvent polarity (e.g., ethanol or THF) and temperature control (60–80°C). Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) ensures optimal yield . Purity can be enhanced via fractional distillation (b.p. ~283°C) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Answer : Use a combination of GC-MS (to confirm molecular weight: 166.2 g/mol) and 1^1H/13^13C NMR. Key NMR signals include:

  • 1^1H: δ 3.80 (s, 3H, OCH3_3), δ 3.70 (t, 2H, CH2_2OH), δ 2.80 (t, 2H, CH2_2Ar) .
  • IR spectra should show O-H stretching (~3350 cm1^{-1}) and aromatic C-H (~3030 cm1^{-1}). Cross-validate with NIST spectral databases .

Q. What solvents and storage conditions are optimal for preserving this compound in laboratory settings?

  • Answer : Store in amber glass under inert gas (N2_2 or Ar) at 4°C. Use ethanol or DMSO as solvents to prevent degradation. Avoid prolonged exposure to light or moisture, which can induce ether bond cleavage .

Advanced Research Questions

Q. How does the methoxy group at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but sterically hinders para positions. In alkylation reactions, the hydroxyl group on the ethanol moiety can act as a nucleophile, forming ethers or esters. Computational studies (DFT) suggest the methoxy group increases electron density at the ortho position by ~12% .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer : Discrepancies in receptor-binding assays may arise from stereochemical variations or solvent effects. For example, ethanol’s presence in aqueous solutions alters acidity constants of phenolic intermediates, affecting binding affinity (see analogous studies in ). Standardize assay conditions (e.g., pH 7.4 buffer, DMSO <0.1%) and use chiral HPLC to isolate enantiomers .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Answer : Apply QSAR models to estimate logP (~1.8) and membrane permeability. Molecular docking (AutoDock Vina) reveals potential interactions with GABAA_A receptors, supported by partial agonism observed in squirrel monkey trials for structurally related compounds . ADMET predictions (SwissADME) indicate moderate hepatic metabolism via CYP2D6 .

Q. What experimental designs are critical for studying the compound’s role in metabolic pathways?

  • Answer : Use 14^{14}C-labeled this compound to track metabolic fate in vitro. LC-MS/MS can identify metabolites like 3-methoxybenzoic acid. Compare hepatic microsomal activity across species (e.g., human vs. rat) to assess translational relevance .

Properties

IUPAC Name

2-(3-methoxyphenyl)ethanol
Source PubChem
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InChI

InChI=1S/C9H12O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPGEJSCUZMCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90198243
Record name 3-Methoxyphenethyl alcohol
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Molecular Weight

152.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5020-41-7
Record name 3-Methoxybenzeneethanol
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Record name 3-Methoxyphenethyl alcohol
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Record name 2-(3-Methoxyphenyl)ethanol
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Record name 3-Methoxyphenethyl alcohol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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